molecular formula C19H21BrN4O2S B2756970 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207021-21-3

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2756970
CAS No.: 1207021-21-3
M. Wt: 449.37
InChI Key: BVBGODPDOWYYGG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21BrN4O2S and its molecular weight is 449.37. The purity is usually 95%.
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Biological Activity

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the imidazole and isoxazole moieties, suggest diverse mechanisms of action that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN4OSC_{18}H_{19}BrN_{4}OS with a molecular weight of 451.4 g/mol. The presence of a bromophenyl group and an isobutyl substituent on the imidazole ring enhances its lipophilicity, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉BrN₄OS
Molecular Weight451.4 g/mol
CAS Number1207035-34-4

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. This section summarizes key findings regarding its mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial membranes, leading to cell lysis .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Results showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Studies

Case Study 1 : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively, suggesting effectiveness comparable to some conventional antibiotics.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-12(2)10-24-16(14-4-6-15(20)7-5-14)9-21-19(24)27-11-18(25)22-17-8-13(3)26-23-17/h4-9,12H,10-11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBGODPDOWYYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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